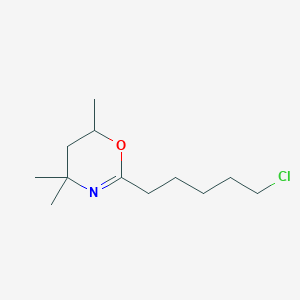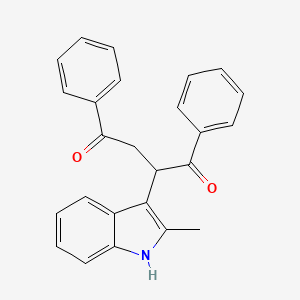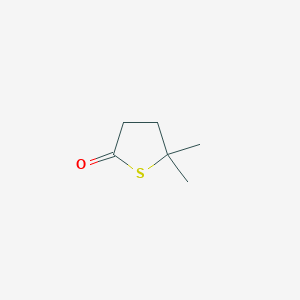![molecular formula C14H16N2O2S B13990526 N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide CAS No. 32316-38-4](/img/structure/B13990526.png)
N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The bicyclo[2.2.1]hept-2-enylidene moiety imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide typically involves the reaction of 7-bicyclo[2.2.1]hept-2-enylideneamine with 4-methyl-benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]hept-2-enylidene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its rigid bicyclic structure makes it a valuable scaffold for designing new molecules with specific properties.
Biology and Medicine: In medicinal chemistry, N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide is explored for its potential as a pharmacophore. Its unique structure can interact with biological targets in ways that simpler molecules cannot, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties.
作用機序
The mechanism of action of N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure can fit into binding sites with high specificity, modulating the activity of the target. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can lead to changes in the biological activity of the target, resulting in therapeutic effects.
類似化合物との比較
- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides
- Bicyclo[2.2.1]hept-2-ene-5-ethenyl
- 5-Norbornene-2-endo-acetic acid
Comparison: N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide stands out due to its unique combination of a bicyclic structure and a sulfonamide group. This combination imparts both rigidity and reactivity, making it more versatile in chemical reactions compared to similar compounds. The presence of the sulfonamide group also enhances its potential for biological applications, as it can interact with a wide range of biological targets.
特性
CAS番号 |
32316-38-4 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
N-(7-bicyclo[2.2.1]hept-2-enylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14-11-4-5-12(14)7-6-11/h2-5,8-9,11-12,16H,6-7H2,1H3 |
InChIキー |
NVKRYXMICWMYNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CCC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)







